tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Overview
Description
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate: is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a tert-butyl ester and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved through the reaction of a 2-aminopyridine derivative with a brominated acyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole ring. Oxidizing agents like hydrogen peroxide can oxidize the sulfur atom, while reducing agents like sodium borohydride can reduce the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiazole derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs aimed at treating diseases like cancer or infections.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and advanced materials. Its ability to undergo various chemical transformations makes it a valuable building block in the synthesis of functional materials.
Mechanism of Action
The mechanism by which tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromine atom and the thiazole ring are likely involved in key interactions with the target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- tert-Butyl 2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
- tert-Butyl 2-iodo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Uniqueness
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications where other halogens might not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and unique properties
Properties
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-5-4-8-7(6-14)13-9(12)17-8/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUXKAOCQBIEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744653 | |
Record name | tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253654-37-3 | |
Record name | tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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